

Application Notes and Protocols for the Characterization of Usaramine N-oxide

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Compound of Interest		
Compound Name:	Usaramine N-oxide	
Cat. No.:	B15584813	Get Quote

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These application notes provide detailed methodologies for the analytical characterization of **Usaramine N-oxide**, a pyrrolizidine alkaloid N-oxide. The following protocols are designed to ensure accurate identification, quantification, and structural elucidation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of **Usaramine N-oxide** in biological matrices.[1][2]

Experimental Protocol

Instrumentation:

- A SCIEX Triple Quad[™] 5500 mass spectrometer with a Turbo V[™] source coupled with a Waters Acquity[™] I-class system.[1]
- Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm).[1]

Sample Preparation (from rat plasma):[3]

 To a 10-μL aliquot of plasma, add 10 μL of the internal standard (IS) working solution (e.g., 100 ng/mL of Senecionine in methanol/water, 1/1, v/v).



- · Vortex the mixture for 1 minute.
- Add 90 μL of acetonitrile/methanol (1/1, v/v) for protein precipitation.
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer a 40-µL aliquot of the supernatant to a 384-well plate.
- Inject 1 μL into the LC-MS/MS system.

LC-MS/MS Conditions:[1]

- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
- Flow Rate: 0.5 mL/min.
- Gradient Elution:
 - o 0-0.2 min: 10% B
 - 0.2–1.0 min: 10% to 60% B
 - 1.0–1.1 min: 60% to 95% B
 - 1.1-1.5 min: Hold at 95% B
 - 1.5–2.0 min: Re-equilibrate to 10% B
- Injection Volume: 1 µL.[1]
- MS Ionization Mode: Positive electrospray ionization (ESI+).
- Electrospray Voltage: 5,500 V.
- Source Temperature: 550°C.



• Collision Activation Dissociation: 7 psi.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for **Usaramine N-oxide** in Rat Plasma[1]

Parameter	Usaramine N-oxide
Linearity Range	1–2,000 ng/mL
Correlation Coefficient (r²)	> 0.9950
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Mean Recovery	87.9% to 94.4%
Stability (Room Temp, 8h)	Stable
Stability (3 Freeze-Thaw Cycles)	Stable
Stability (-60°C, 2 weeks)	Stable

Table 2: Pharmacokinetic Parameters of **Usaramine N-oxide** in Male and Female Rats after a Single Intravenous Dose of Usaramine (1 mg/kg)[1][2][3]

Parameter	Male Rats (n=5)	Female Rats (n=5)
AUC ₀ -t (ng/mL*h)	172 ± 32	30.7 ± 7.4

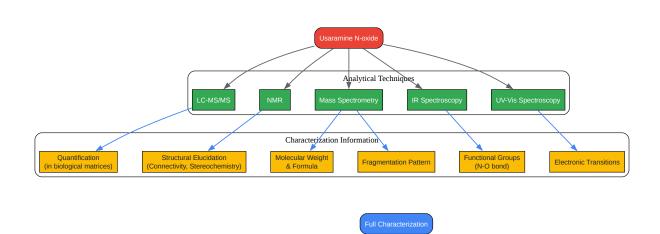
Table 3: Pharmacokinetic Parameters of **Usaramine N-oxide** in Male and Female Rats after a Single Oral Dose of Usaramine (10 mg/kg)[1][3]

Parameter	Male Rats (n=5)	Female Rats (n=5)
AUC ₀ -t (ng/mL*h)	1,637 ± 246	300 ± 62

Experimental Workflow Diagram







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